N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a propan-2-yl group attached to a pyrimidine ring
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-8(2)14-13(7-18-9(3)19-14)15(21)20-12-5-10(16)4-11(17)6-12/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQPZUUSSWVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 3,5-difluorophenylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.
Industry: The compound finds applications in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
- N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-thioamide
Uniqueness
N-(3,5-difluorophenyl)-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
